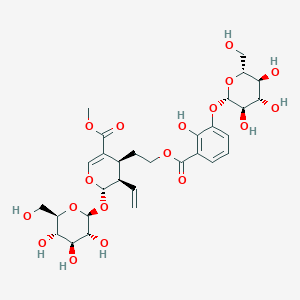
N-(4-fluorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide, also known as FPPT, is a chemical compound that has been widely studied for its potential applications in scientific research. FPPT belongs to the class of piperidine derivatives and has a molecular weight of 323.43 g/mol.
Scientific Research Applications
Antimicrobial and Anticancer Agents
- Antimycobacterial Activity : Spiro-piperidin-4-ones, which share structural similarities with the compound , have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Kumar et al., 2008).
- Anticancer Properties : Pyrazole derivatives, including those with carbothioamide groups, have been investigated for their cytotoxicity against various cancer cell lines, indicating the potential for development as anticancer agents (Alam et al., 2016).
Material Science and Chemical Engineering
- Corrosion Inhibition : Piperidine derivatives have been studied for their corrosion inhibition properties on iron surfaces, demonstrating the potential for applications in material protection and chemical engineering (Kaya et al., 2016).
Drug Development and Pharmacology
- Neuroleptic Agents Synthesis : The synthesis and application of piperidine derivatives in the development of neuroleptic drugs such as Fluspirilen and Penfluridol highlight the compound's relevance in pharmaceutical research (Botteghi et al., 2001).
- GyrB Inhibitors for Tuberculosis : Thiazole-aminopiperidine hybrids have been explored as inhibitors of Mycobacterium tuberculosis GyrB, underscoring the potential for developing new antituberculosis drugs (Jeankumar et al., 2013).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3S/c18-14-6-8-15(9-7-14)20-17(22)21-11-2-1-5-16(21)13-4-3-10-19-12-13/h3-4,6-10,12,16H,1-2,5,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLIFGJZADVLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=S)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d]thiazol-2-yl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2995239.png)







![Tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2995250.png)
![3-(2-bromophenoxy)-9-(pyridin-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2995251.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2995254.png)

